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Compound of Interest

(6-(2,2,2-Trifluoroethoxy)pyridin-3-
Compound Name:
yl)methanol

Cat. No.: B1422802

An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of (6-(2,2,2-
Trifluoroethoxy)pyridin-3-yl)methanol: A Key Intermediate in Medicinal Chemistry

Abstract

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol represents a strategically designed
molecular scaffold of significant interest to the pharmaceutical and life sciences industries. This
guide provides a detailed examination of its molecular structure, physicochemical properties,
and a proposed, robust synthetic pathway. The molecule synergistically combines the
privileged pyridin-3-yl-methanol core, a motif present in various bioactive compounds, with the
2,2,2-trifluoroethoxy group, a powerful functional moiety used to enhance metabolic stability
and modulate pharmacokinetic profiles.[1][2] This document serves as a technical resource for
researchers and drug development professionals, offering insights into the rationale behind its
design and its application as a high-value building block for the synthesis of next-generation
therapeutics.

Introduction: The Strategic Value of Fluorinated
Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, serving as a fundamental structural
motif in a vast array of approved pharmaceuticals and clinical candidates.[2] Its utility stems
from its unique electronic properties, hydrogen bonding capabilities, and its ability to serve as a
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bioisostere for a phenyl ring while often improving aqueous solubility. However, the true power
of this scaffold is realized through its "functional decoration,” where strategic substitution is
used to fine-tune the physicochemical and ADME (Absorption, Distribution, Metabolism, and
Excretion) properties of a lead compound.[3]

Among the most impactful modifications in modern drug design is the introduction of fluorine-
containing groups.[3][4] The trifluoroethoxy (-OCH2CF3) group, in particular, has gained
prominence for its ability to confer several desirable attributes upon a molecule.

o Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic
chemistry, making the trifluoromethyl moiety exceptionally resistant to oxidative metabolism
by cytochrome P450 enzymes.[1] By placing this group at a strategic position, chemists can
block metabolic "hotspots,"” thereby increasing a drug's half-life and bioavailability.[1]

 Increased Lipophilicity: The trifluoroethoxy group significantly increases a molecule's
lipophilicity, which can enhance its ability to permeate cellular membranes and interact with
hydrophobic binding pockets on target proteins.[1]

e Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the
trifluoroethoxy group can profoundly influence the pKa and electronic distribution of the
parent pyridine ring, altering its binding interactions and reactivity.

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol is an exemplar of this design strategy,
providing a readily available intermediate that embeds these desirable properties into a
versatile pyridinemethanol framework.

Molecular Structure and Physicochemical
Properties

The structure of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol consists of a central pyridine
ring substituted at the 3-position with a hydroxymethyl group (-CH20H) and at the 6-position
with a 2,2,2-trifluoroethoxy group (-OCH2CFs3). The hydroxymethyl group provides a key site for
hydrogen bonding and serves as a synthetic handle for further elaboration, while the
trifluoroethoxy group acts as a potent modulator of the molecule's overall properties.
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Property Value Source
[6-(2,2,2-

IUPAC Name trifluoroethoxy)pyridin-3- [5]
ylmethanol

CAS Number 159981-20-1 [5][6]

Molecular Formula CsHsFsNO2 [51[7]

Molecular Weight 207.15 g/mol [5]
C1=CC(=NC=C1CO)OCC(F)

SMILES 517
(FF

Predicted XlogP 1.4 [7]

Hydrogen Bond Donors 1 (from the -OH group) PubChem CID: 54560084
4 (N in pyridine, 2 O atoms, F

Hydrogen Bond Acceptors PubChem CID: 54560084
atoms)

Topological Polar Surface Area  42.4 A2 PubChem CID: 54560084

Retrosynthetic Analysis and Proposed Synthesis
Protocol

While a specific, peer-reviewed synthesis for this exact molecule is not extensively
documented, a reliable and scalable protocol can be constructed from well-established
reactions in heterocyclic chemistry. The proposed pathway begins with a commercially
available, appropriately substituted pyridine and proceeds through a logical sequence of
functional group transformations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to methyl 6-(2,2,2-
trifluoroethoxy)nicotinate as a key intermediate. This intermediate can be disconnected further
via a nucleophilic aromatic substitution (SNAr) reaction, leading back to the readily available
starting materials: 6-chloronicotinic acid and 2,2,2-trifluoroethanol.
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Caption: Retrosynthetic analysis of the target compound.

Proposed Synthesis Workflow

The forward synthesis involves three primary steps: esterification of the starting material,
nucleophilic aromatic substitution to install the trifluoroethoxy group, and finally, reduction of the

ester to the desired primary alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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